N'-[(1E)-1-(3,4-dimethoxyphenyl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
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Overview
Description
N’-[(1E)-1-(3,4-dimethoxyphenyl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a pyrimidinylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3,4-dimethoxyphenyl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as (E)-1-(3,4-dimethoxyphenyl)but-1-ene . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3,4-dimethoxyphenyl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in anhydrous environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-[(1E)-1-(3,4-dimethoxyphenyl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3,4-dimethoxyphenyl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is structurally similar due to the presence of the dimethoxyphenyl group.
(E)-1-(3,4-dimethoxyphenyl)but-1-ene: Another related compound with a similar core structure.
Uniqueness
N’-[(1E)-1-(3,4-dimethoxyphenyl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is unique due to the presence of both the pyrimidinylsulfanyl and acetohydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H20N4O3S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)propylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C17H20N4O3S/c1-4-13(12-6-7-14(23-2)15(10-12)24-3)20-21-16(22)11-25-17-18-8-5-9-19-17/h5-10H,4,11H2,1-3H3,(H,21,22)/b20-13+ |
InChI Key |
GGURKHDQOHNRFH-DEDYPNTBSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)CSC1=NC=CC=N1)/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CCC(=NNC(=O)CSC1=NC=CC=N1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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